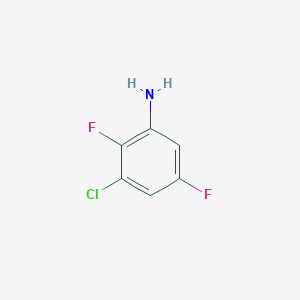

3-Chloro-2,5-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-2,5-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSXRPWXXAHUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aniline Chemistry Research

Halogenated anilines are a class of compounds that have long been recognized for their importance in organic chemistry. nih.govacs.org The presence of halogen atoms on the aromatic ring significantly influences the electron density and reactivity of the aniline (B41778) moiety, making them valuable precursors and intermediates in the synthesis of a wide range of more complex molecules. nih.govacs.org These compounds are fundamental building blocks in the production of pharmaceuticals, agrochemicals, and dyes. nih.govccspublishing.org.cn

The introduction of multiple and varied halogen substituents, as seen in 3-Chloro-2,5-difluoroaniline, offers a higher degree of complexity and synthetic potential. The specific positioning of the chloro and fluoro groups on the aniline ring creates a unique electronic and steric environment, which can be exploited to achieve regioselective reactions. Research into halogenated anilines often focuses on developing new synthetic methodologies, understanding the mechanisms of their reactions, and exploring their potential applications in various fields of chemical science. acs.org

Role in Advanced Organic Synthesis Research

3-Chloro-2,5-difluoroaniline serves as a key building block in advanced organic synthesis. Its trifunctional nature (amino group, chlorine atom, and two fluorine atoms) allows for a diverse array of chemical modifications. The amino group can be readily diazotized and replaced with other functional groups, while the halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

The presence of fluorine atoms is particularly noteworthy. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com In medicinal chemistry, for instance, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates. tcichemicals.com Similarly, in materials science, fluorinated compounds are utilized for their unique electronic and optical properties.

A notable application of a related compound, 2,5-difluoroaniline (B146615), is in the synthesis of azo-Schiff base ligands. These ligands, when complexed with transition metals, have been investigated for their potential antibacterial and anticancer activities. jmchemsci.comresearchgate.net This highlights the potential for this compound to be used in the development of novel bioactive compounds.

Review of Existing Literature and Research Gaps

Established Reaction Pathways for Direct Synthesis

The direct synthesis of this compound is primarily achieved through the manipulation of functional groups on a pre-existing benzene (B151609) ring. These pathways are designed to control the regioselectivity of the halogenation and reduction steps.

Hydrogenation-Based Reduction Strategies for Nitro Precursors

A common and efficient route to this compound involves the reduction of a corresponding nitroaromatic precursor, 1-chloro-2,5-difluoro-3-nitrobenzene. This transformation is typically accomplished through catalytic hydrogenation.

Various catalyst systems are employed for this reduction, with palladium on carbon (Pd/C) being a widely used option. google.com The reaction is generally carried out under hydrogen pressure in a suitable solvent, such as methanol (B129727) or ethanol. For instance, the reduction of a similar compound, 2,6-dichloro-3,5-difluoronitrobenzene, to 3,5-difluoroaniline is achieved with high yields using a palladium-on-carbon catalyst in the presence of a base. google.comgoogleapis.com The selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the halogen substituents. Raney nickel is another effective catalyst for the reduction of halogenated nitrobenzenes. cdnsciencepub.com

| Catalyst | Conditions | Substrate | Product | Yield (%) |

| Raney Nickel | H₂ (1.5 MPa), 35-45°C, Methanol | 3-Chloro-2-fluoronitrobenzene | 3-Chloro-2-fluoroaniline | 95.5 |

| 5% Pd/C | H₂, 80°C, 3 bar, Ethanol | 2,6-Dichloro-3,5-difluoronitrobenzene | 3,5-Difluoroaniline | High |

| 5% Pd/C | H₂, Triethylamine (B128534), Water, 100°C | 2-Chloro-3,5-difluoroaniline | 3,5-Difluoroaniline | Not specified |

| 5% Pt/C | Not specified | 1-Chloro-2,4-difluoro-3-nitrobenzene | Not specified | Not specified |

Halogenation and Fluorination Sequence Optimization

One strategy involves the direct chlorination of a difluoroaniline precursor. For example, the chlorination of 2,5-difluoroaniline (B146615) can be achieved using N-chlorosuccinimide (NCS) in a suitable solvent like tetrahydrofuran (B95107) (THF), often with a photocatalyst, to yield 4-chloro-2,5-difluoroaniline (B1591006) in good yields. rsc.org While this produces an isomer, it demonstrates the feasibility of direct chlorination of difluoroanilines. The chlorination of anilines and their derivatives with NCS has been studied for its regioselectivity. tandfonline.comtandfonline.com

Another approach involves the fluorination of a dichlorinated precursor. For instance, the reaction of 2,3-dichloronitrobenzene (B165493) with potassium fluoride (B91410) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can yield 3-chloro-2-fluoronitrobenzene. google.com This intermediate can then be further processed to introduce the second fluorine atom and reduce the nitro group.

The stepwise halogenation of 3,5-difluoroaniline has also been explored, which can lead to various halogenated derivatives. vanderbilt.edu The choice of halogenating agent and reaction conditions is critical to control the position of the incoming halogen.

| Starting Material | Reagent | Product |

| 2,5-Difluoroaniline | N-Chlorosuccinimide (NCS), Photocatalyst, THF | 4-Chloro-2,5-difluoroaniline |

| 3,5-Difluoroaniline | N-Chlorosuccinimide (NCS) | Mixture of chlorinated products |

| 2,3-Dichloronitrobenzene | Potassium Fluoride (KF), DMSO | 3-Chloro-2-fluoronitrobenzene |

Directed Ortho Metalation (DoM) Approaches in Fluorinated Systems

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org

In the context of synthesizing substituted anilines, the amino group or a protected form of it can act as a DMG. For instance, N-cyclohexyl-3,5-difluoroaniline synthesis can involve a temporary directing group like an amide or sulfonamide on the nitrogen atom. smolecule.com This group directs a metalating agent, such as lithium diisopropylamide (LDA), to deprotonate the ortho position, which can then be quenched with an electrophile. smolecule.com

While direct application to the synthesis of this compound is not extensively documented in the provided results, the principles of DoM are applicable to fluorinated systems. thieme-connect.comacs.org For example, the aromatic amine in fluoroanilines can be protected to direct metalation ortho to the fluorine atom. thieme-connect.com This lithiated intermediate can then react with a chlorine-containing electrophile to introduce the chloro substituent at the desired position. This method offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution reactions. wikipedia.org

Multi-Step Conversions from Related Halogenated Benzenes

The synthesis of this compound can be achieved through multi-step reaction sequences starting from readily available halogenated benzenes. These pathways offer flexibility in introducing the required substituents in a controlled manner.

A plausible route starts with a dichlorofluorobenzene, such as 2,4-dichlorofluorobenzene. ontosight.aichemimpex.com This compound can undergo nitration to introduce a nitro group. The subsequent steps would involve the reduction of the nitro group to an amine and potentially a halogen exchange reaction to achieve the desired 3-chloro-2,5-difluoro substitution pattern. A process for preparing 2,4-dichlorofluorobenzene itself involves the nitration of fluorobenzene (B45895) followed by chlorination. google.comgoogle.com

Another multi-step approach starts from 2,4,5-trichloronitrobenzene. google.com This compound can be reacted with an alkali metal fluoride to substitute a chlorine atom with fluorine, yielding 5-chloro-2,4-difluoronitrobenzene. google.com This intermediate can then be subjected to further transformations, including reduction of the nitro group, to arrive at a difluoroaniline derivative.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates, particularly dihalogenated nitrobenzenes.

Preparation of Dihalogenated Nitrobenzenes

Dihalogenated nitrobenzenes are crucial starting materials for the synthesis of this compound. Their preparation typically involves nitration of a corresponding dihalogenated benzene or halogenation of a nitrated benzene derivative.

The nitration of dichlorofluorobenzene derivatives is a well-established method. For example, the nitration of 1,2-dichlorobenzene (B45396) can produce a mixture of 3,4-dichloronitrobenzene (B32671) and 2,3-dichloronitrobenzene. tandfonline.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, where temperature control is critical to ensure regioselectivity and prevent over-nitration.

Similarly, the nitration of 1,4-difluorobenzene (B165170) can be achieved using potassium nitrate (B79036) in sulfuric acid to produce 2,5-difluoronitrobenzene (B1216864) with high yield. chemicalbook.com

The synthesis of 1-chloro-2,5-difluoro-3-nitrobenzene, a direct precursor to this compound, would likely involve the nitration of 1-chloro-2,5-difluorobenzene (B1360255) or a related dihalogenated benzene. The precise conditions for such a reaction would need to be optimized to favor the desired isomer.

| Starting Material | Reagents | Product(s) | Yield (%) |

| 1,2-Dichlorobenzene | Fuming Nitric Acid, Acetic Anhydride, SZT-0.15 catalyst | 3,4-Dichloronitrobenzene, 2,3-Dichloronitrobenzene | High |

| 1,4-Difluorobenzene | Potassium Nitrate, Sulfuric Acid | 2,5-Difluoronitrobenzene | 83 |

| 2,4-Dichlorofluorobenzene | Nitric Acid, Sulfuric Acid | 1,3-Dichloro-4-fluoro-2-nitrobenzene | Not specified |

| 2,4,5-Trichloronitrobenzene | Potassium Fluoride, Cesium Fluoride, Sulfolane | 5-Chloro-2,4-difluoronitrobenzene | 69 |

Selective Functional Group Introduction on Aniline (B41778) Derivatives

The regioselective introduction of a chlorine atom onto a difluoroaniline precursor is a key step in synthesizing chloro-difluoroaniline isomers. The directing effects of the amino group and the existing fluorine substituents heavily influence the position of new functional groups. Classical chlorination methods often result in a mixture of ortho- and para-substituted products and may require protection of the aniline's amino group to prevent side reactions and increase regioselectivity. beilstein-journals.org

A significant challenge in synthesizing compounds like this compound is controlling the position of the incoming chlorine atom. The fluorine atoms and the amino group on the precursor, 2,5-difluoroaniline, direct electrophilic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2,5-difluoroaniline, the available positions for substitution are C3, C4, and C6.

Modern synthetic methods aim to overcome these challenges by using advanced catalytic systems that offer high regioselectivity under mild conditions. One such approach is the direct C–H chlorination of aniline derivatives. While a specific, detailed synthesis for this compound is not prominently documented in recent literature, the synthesis of its isomer, 4-chloro-2,5-difluoroaniline, via photocatalysis illustrates a state-of-the-art method for selective functionalization. This method employs a photocatalyst and a simple chlorinating agent to achieve direct C-H chlorination with high precision. This type of selective functional group introduction avoids the lengthy protection-deprotection sequences common in older methods. beilstein-journals.org

Another strategy involves the halogenation of aniline derivatives using copper(II) halides in ionic liquids, which can provide high yields and regioselectivity for para-substitution under mild conditions, offering a safer alternative to methods requiring harsh reagents like gaseous HCl. beilstein-journals.org Multi-step syntheses starting from more complex precursors, such as 2,4,5-trichloronitrobenzene, can also be employed. These routes involve a sequence of fluorination, nitration, and reduction steps to build the desired substitution pattern on the aromatic ring. google.comgoogle.com For instance, a process to produce 3,5-difluoroaniline involves the catalytic reduction and dehalogenation of 2,6-dichloro-3,5-difluoronitrobenzene. googleapis.comgoogle.com A similar pathway could theoretically be adapted, starting from a different chlorinated nitrobenzene, to yield this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable processes. imist.maacs.org Key goals include using less hazardous solvents, reducing energy consumption, and improving atom economy by minimizing byproducts. imist.ma

Recent advancements in the synthesis of halogenated anilines reflect these principles:

Photocatalysis: The use of photocatalysis represents a significant green chemistry approach. mdpi.com These reactions can often be performed at room temperature using visible light as the energy source, which is a significant improvement over traditional methods that require high temperatures and pressures. tandfonline.com Photocatalysis can also enhance reaction selectivity, reducing the formation of unwanted isomers and byproducts. mdpi.com The use of stable, reusable catalysts like titanium dioxide (TiO2) further contributes to the sustainability of the process. monash.edu

Mechanochemistry: Solvent-free or liquid-assisted grinding methods are emerging as a green alternative to traditional solvent-based reactions. beilstein-journals.org A mechanochemical route for the halogenation of anilines using N-halosuccinimides with PEG-400 as a grinding auxiliary has been developed. This catalyst-free method is rapid, efficient, and avoids the use of bulk hazardous solvents, aligning with green chemistry principles of waste reduction. beilstein-journals.org

Aqueous Medium: Conducting reactions in water instead of volatile organic solvents is a cornerstone of green synthesis. imist.ma Methods for the synthesis of anilines from aryl halides have been developed using water as the solvent, which significantly reduces the environmental impact. tandfonline.com

Catalyst-Free and Metal-Free Approaches: The development of reactions that proceed without a metal catalyst is highly desirable, as it avoids the cost and potential toxicity associated with transition metals. researchgate.net Metal-free procedures for ortho-chlorination of anilines have been developed using an organocatalyst and a common halogen source under mild conditions. researchgate.net

These green approaches offer more sustainable and efficient pathways for the synthesis of complex molecules like this compound, minimizing environmental impact while maximizing efficiency and selectivity.

Interactive Data Table: Comparison of Synthetic Approaches for Halogenated Anilines

| Method | Key Reagents/Catalysts | Solvent | Key Advantages | Relevant To |

| Photocatalytic C-H Chlorination | Photocatalyst (e.g., 4CzIPN), N-Chlorosuccinimide (NCS) | THF | High regioselectivity, mild conditions, direct functionalization. | Selective Functional Group Introduction, Green Chemistry |

| Mechanochemical Halogenation | N-Halosuccinimides, PEG-400 | Solvent-free | Rapid, catalyst-free, environmentally sustainable. beilstein-journals.org | Green Chemistry |

| Copper-Catalyzed Halogenation | Copper(II) chloride (CuCl₂) | Ionic Liquid | High yield, high para-selectivity, avoids gaseous HCl. beilstein-journals.org | Selective Functional Group Introduction |

| Multi-step Synthesis from Nitrobenzenes | KF, H₂/Pd, Nitrating acid | Various | Access to complex substitution patterns from simple precursors. google.comgoogle.com | Precursor Chemistry |

| Microwave-Assisted Synthesis | Base (e.g., LiOH, NH₄OH) | Water | Rapid, solvent-free, catalyst-free for activated substrates. tandfonline.com | Green Chemistry |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two fluorine atoms and a chlorine atom on the aniline ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen atoms. Fluorine atoms are generally more susceptible to displacement than chlorine in SNAr reactions due to the high electronegativity of fluorine which strongly polarizes the C-F bond, making the carbon atom more electrophilic.

Regioselectivity and Stereoselectivity Studies

The regioselectivity of SNAr reactions on this compound is determined by the positions of the halogen atoms relative to each other and to the activating/deactivating effects of the amino group. The fluorine atom at the C-2 position is ortho to the amino group and para to the chlorine atom, while the fluorine atom at the C-5 position is para to the amino group.

Research on related fluoroanilines provides significant insight into the expected regioselectivity. Studies involving the reaction of various o-fluoroanilines with titanium tetrakis(dimethylamide), Ti(NMe2)4, have demonstrated a selective defluoroamination reaction where a dimethylamino group displaces a fluorine atom located ortho to the primary amine (NH2) group. vt.edu For instance, the reaction with 2,5-difluoroaniline resulted in substitution at the C-2 position, ortho to the amine. vt.edu This suggests that in this compound, the fluorine atom at the C-2 position would be the preferred site of nucleophilic attack over the fluorine at C-5 or the chlorine at C-3. The photolysis of halogenoanilines in aqueous solutions, a form of photohydrolysis, also shows that halogen atoms can be substituted by hydroxyl groups. semanticscholar.org

The table below outlines the predicted major products from SNAr reactions with different nucleophiles based on these principles.

| Nucleophile | Reagent Example | Predicted Major Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-5-fluoro-2-methoxyaniline |

| Amine | Morpholine | 4-(3-Chloro-2,5-difluorophenyl)morpholine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Chloro-5-fluoro-2-(phenylthio)aniline |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Amino-6-chloro-4-fluorophenol |

Kinetic and Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For fluorinated anilines, metal-mediated pathways have also been proposed. For example, the defluoroamination of o-fluoroanilines with Ti(NMe2)4 is suggested to proceed through a metal-mediated SNAr-based mechanism. vt.edu This highlights that the specific reagents and conditions can influence the operative mechanistic pathway. The kinetics of these reactions are highly dependent on the electron-withdrawing power of the substituents on the ring and the nucleophilicity of the attacking species.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the amino group of this compound is a powerful activating and ortho-, para-directing group, while the halogen atoms are deactivating but also ortho-, para-directing. The strong activating effect of the amine group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. For this compound, the available positions for substitution are C-4 (ortho to the amine) and C-6 (para to the amine).

Controlled Halogenation and Nitration Studies

Controlled electrophilic substitution reactions are expected to yield disubstituted products, with the site of substitution dictated by the directing influence of the amine group. Research on the stepwise halogenation of analogous compounds like 3,5-difluoroaniline demonstrates that bromination and chlorination occur selectively at the C-2, C-4, and C-6 positions, which are ortho and para to the amine. vanderbilt.edu

Applying this principle to this compound, halogenation or nitration would be predicted to occur at the C-4 and C-6 positions.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in Acetic Acid | 4-Bromo-3-chloro-2,5-difluoroaniline and/or 6-Bromo-3-chloro-2,5-difluoroaniline |

| Nitration | HNO₃ / H₂SO₄ | 3-Chloro-2,5-difluoro-4-nitroaniline and/or 3-Chloro-2,5-difluoro-6-nitroaniline |

Friedel-Crafts Acylations and Alkylations

Performing Friedel-Crafts reactions on anilines, including this compound, is problematic. The basic nitrogen atom of the amine group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. fluorine1.ru This forms a deactivating ammonium (B1175870) salt, which renders the aromatic ring highly resistant to further electrophilic attack.

To circumvent this issue, the amine functionality is typically protected prior to the Friedel-Crafts reaction. A common strategy is the conversion of the amine to an amide (e.g., an acetanilide) by reacting it with an acylating agent like acetyl chloride. The resulting N-acyl group is still an ortho-, para-director but is less activating and does not complex with the Lewis acid in the same deactivating manner. After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to regenerate the amine. While studies on difluorobenzenes show they undergo Friedel-Crafts acylation fluorine1.ruacs.org, specific examples utilizing this compound are not prominently documented, though this protection-acylation-deprotection sequence represents a standard synthetic approach.

Transformations of the Amine Functionality

The primary amine group in this compound is itself a site of significant reactivity, allowing for a variety of chemical transformations to produce useful derivatives.

Key reactions involving the amine group include:

Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amides. This reaction is often used for the protection of the amine group as mentioned previously.

Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form secondary or tertiary amines. For example, 2,5-difluoroaniline can be N-alkylated with cyclopropyl (B3062369) ethyl bromide. evitachem.com

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions. google.com

Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds to form imines or react with other electrophilic species. For instance, substituted anilines have been reacted with pyrone derivatives to synthesize new heterocyclic compounds. mdpi.com

The following table summarizes some of the key derivatization reactions originating at the amine group.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride / Pyridine (B92270) | N-(3-Chloro-2,5-difluorophenyl)acetamide |

| Diazotization | NaNO₂ / HCl, 0-5 °C | 3-Chloro-2,5-difluorobenzenediazonium chloride |

| Reductive Amination | Acetone / NaBH₃CN | N-isopropyl-3-chloro-2,5-difluoroaniline |

| Condensation | Benzaldehyde | (E)-N-Benzylidene-3-chloro-2,5-difluoroaniline (Imine/Schiff Base) |

Condensation Reactions for Schiff Base Formation

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or imines. This reaction is a cornerstone of organic synthesis, providing a versatile route to a variety of nitrogen-containing compounds. While direct studies on this compound are not extensively documented in the reviewed literature, the reactivity of structurally similar anilines, such as 3-chloro-4-fluoro aniline and 3,5-difluoroaniline, provides a strong basis for understanding its behavior. semanticscholar.orgdergipark.org.tr

The general reaction involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. internationaljournalcorner.com This process is often catalyzed by a few drops of acid. jmchemsci.com For instance, the reaction of 3-chloro-4-fluoro aniline with various substituted benzaldehydes has been shown to produce Schiff bases in good yields under different conditions, including in water at room temperature, under microwave irradiation in DMSO, and via grinding in a mortar and pestle. semanticscholar.org These greener methodologies highlight the efficiency and versatility of Schiff base formation. semanticscholar.org

A typical laboratory procedure for the synthesis of a Schiff base from a related aniline involves dissolving the aniline and a substituted aldehyde in a suitable solvent like methanol or ethanol, adding a catalytic amount of glacial acetic acid, and refluxing the mixture for several hours. internationaljournalcorner.comjmchemsci.com The product is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization. jmchemsci.com

The table below illustrates the types of Schiff bases that could be expected from the reaction of this compound with various aromatic aldehydes, based on established methods for similar compounds.

| Reactant 1 (Aniline) | Reactant 2 (Aldehyde) | Expected Product (Schiff Base) |

| This compound | Benzaldehyde | N-Benzylidene-3-chloro-2,5-difluoroaniline |

| This compound | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-3-chloro-2,5-difluoroaniline |

| This compound | 2-Hydroxybenzaldehyde | 2-(((3-Chloro-2,5-difluorophenyl)imino)methyl)phenol |

Diazotization and Subsequent Transformations

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This transformation opens up a vast array of synthetic possibilities, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles. The diazotization is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

Once formed, the 3-chloro-2,5-difluorobenzenediazonium salt can undergo several transformations. A particularly important set of reactions are the Sandmeyer reactions, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. google.com For example, treatment with cuprous chloride would yield 1,3-dichloro-2,5-difluorobenzene.

Furthermore, the diazonium salt can be subjected to other transformations. For instance, in a process described for 2-halo-4,6-difluoroaniline, the diazonium salt can be reduced to remove the amino functionality, yielding a 1-halo-3,5-difluorobenzene. google.com This type of reaction, if applied to a derivative of this compound, could be a route to various substituted di- and trifluorobenzenes. The diazotization of aliphatic amines has also been shown to be a synthetically useful process when conducted in hexafluoroisopropanol, which improves selectivity. nih.gov

The following table summarizes potential transformations of the diazonium salt of this compound based on known reactions of other haloanilines.

| Starting Material | Reagents | Expected Product | Reaction Type |

| This compound | NaNO₂, HCl (aq), 0-5°C | 3-Chloro-2,5-difluorobenzenediazonium chloride | Diazotization |

| 3-Chloro-2,5-difluorobenzenediazonium chloride | CuCl | 1,3-Dichloro-2,5-difluorobenzene | Sandmeyer Reaction |

| 3-Chloro-2,5-difluorobenzenediazonium chloride | CuBr | 1-Bromo-3-chloro-2,5-difluorobenzene | Sandmeyer Reaction |

| 3-Chloro-2,5-difluorobenzenediazonium chloride | CuCN | 3-Chloro-2,5-difluorobenzonitrile | Sandmeyer Reaction |

| 3-Chloro-2,5-difluorobenzenediazonium chloride | H₃PO₂ | 1-Chloro-2,5-difluorobenzene | Deamination |

Acylation and Sulfonylation Reactions

The amino group of this compound is nucleophilic and can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in modifying the electronic properties of the aniline and for building more complex molecular architectures.

Acylation involves the reaction of the aniline with an acyl chloride or an acid anhydride, typically in the presence of a base like triethylamine or pyridine to neutralize the liberated acid. A general procedure for the acylation of a related compound, 2,4-difluoroaniline, with 3-chloropropanoyl chloride involves dissolving the aniline and triethylamine in anhydrous dichloromethane (B109758) at low temperatures, followed by the dropwise addition of the acyl chloride. The resulting amide is then isolated after an aqueous workup and purification by recrystallization. This method can be expected to be applicable to this compound. The acylation of polyfluoroarenes can also be achieved using Friedel-Crafts conditions with AlCl₃ as a catalyst. fluorine1.rufluorine1.ru

Sulfonylation follows a similar principle, where the aniline reacts with a sulfonyl chloride to produce a sulfonamide. Research on the sulfonylation of 2,5-difluoroaniline with various benzenesulfonyl chlorides in deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol has demonstrated an efficient and sustainable method for sulfonamide synthesis. uniba.it This approach avoids the use of hazardous volatile organic compounds. uniba.it The reaction of 2,5-difluoroaniline with 4-chlorobenzenesulfonyl chloride in a choline chloride/glycerol mixture at room temperature for 4 hours resulted in an 81% yield of the corresponding sulfonamide. uniba.it

The table below presents data on the sulfonylation of 2,5-difluoroaniline, which serves as a model for the expected reactivity of this compound.

| Aniline | Sulfonyl Chloride | Solvent System | Reaction Time (h) | Yield (%) | Reference |

| 2,5-Difluoroaniline | Benzenesulfonyl chloride | Choline chloride/Glycerol | 2 | 78 | uniba.it |

| 2,5-Difluoroaniline | 4-Chlorobenzenesulfonyl chloride | Choline chloride/Glycerol | 4 | 81 | uniba.it |

Metal-Catalyzed Coupling Reactions of Derivatives

Derivatives of this compound, particularly those where the amine functionality is protected or transformed, are valuable substrates for metal-catalyzed cross-coupling reactions. The presence of halogen atoms on the aromatic ring provides handles for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular scaffolds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or trifluoroborate) and an organic halide or triflate. nih.govresearchgate.net While direct studies on this compound derivatives are scarce, research on similar halogenated anilines and other aryl halides demonstrates the potential of this reaction. For instance, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is noted to be a suitable substrate for Suzuki coupling. smolecule.com The reaction is compatible with a wide range of functional groups and is often carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. For example, the Suzuki-Miyaura coupling of various aryl chlorides with primary alkyltrifluoroborates has been successfully achieved using a catalyst system of Pd(OAc)₂ and RuPhos as the ligand, with K₂CO₃ as the base in a toluene/water solvent mixture. nih.gov

The table below summarizes representative Suzuki-Miyaura coupling reactions of related chloro- and fluoro-substituted aromatic compounds, illustrating the general conditions and outcomes.

| Aryl Halide | Boronic Acid/Trifluoroborate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 92 | nih.gov |

| 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 95 | nih.gov |

| 4-Chlorobenzonitrile | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 90 | nih.gov |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. organic-chemistry.org This reaction is highly valuable for the synthesis of a wide range of arylamines. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The choice of a suitable palladium catalyst and phosphine ligand is critical for the successful coupling of less reactive aryl chlorides. organic-chemistry.org

While there is no specific literature on the Buchwald-Hartwig amination of this compound derivatives, the general principles of this reaction are well-established for a broad range of substrates. rsc.orgpurdue.edu For example, the amination of various aryl bromides and chlorides can be achieved using palladium precatalysts supported by biaryl phosphine ligands. organic-chemistry.orgrsc.org The reaction is typically carried out in the presence of a base such as sodium tert-butoxide or cesium carbonate. google.com

The following table presents examples of Buchwald-Hartwig amination reactions with related substrates, which can serve as a guide for developing conditions for this compound derivatives.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromotoluene | Morpholine | [Pd-XPhos]₂[BF₄]₂ | NaOtBu | Toluene | 98 | rsc.org |

| 4-Chlorotoluene | Morpholine | [Pd-tBuXPhos]₂[BF₄]₂ | NaOtBu | Toluene | 96 | rsc.org |

| 3-Bromopyridine | 3,5-Dimethoxyaniline | [Pd-tBuXPhos]₂[BF₄]₂ | NaOtBu | Toluene | 98 | rsc.org |

Sonogashira and Heck Reaction Applications

Sonogashira Reaction

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgresearchgate.net This reaction is a highly efficient method for the synthesis of substituted alkynes. The reactivity of the halide follows the general trend I > Br > Cl. The standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) cocatalyst (e.g., CuI), and an amine base (e.g., triethylamine), which also often serves as the solvent. beilstein-journals.org

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a versatile tool for the synthesis of substituted alkenes. Similar to other cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions is crucial for success.

A study on the para-selective C-H olefination of aniline derivatives, which is related to the Heck reaction, showed that 2,5-dichloroaniline (B50420) derivatives can provide higher yields of the olefinated product. acs.orgacs.org This suggests that derivatives of this compound could be promising substrates for Heck-type reactions.

The table below provides a summary of conditions for Sonogashira and Heck reactions on related substrates.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |

| Sonogashira | 1-Iodogalactal | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 92 | beilstein-journals.org |

| Sonogashira | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 93 | scirp.org |

| Heck (Olefination) | N-Pivaloyl-2,5-dichloroaniline | n-Butyl acrylate | Pd(OAc)₂, S,O-ligand | Ag₂CO₃ / DCE | 65 | acs.org |

Chemo- and Regioselective Functionalization Strategies

The chemical behavior of this compound is characterized by the interplay of its three distinct substituents: an amino group, a chlorine atom, and two fluorine atoms. This arrangement of functional groups on the aromatic ring presents both challenges and opportunities for synthetic chemists. The development of chemo- and regioselective functionalization strategies is crucial for utilizing this compound as a building block for more complex molecules, such as pharmaceuticals and agrochemicals. These strategies aim to modify a specific part of the molecule while leaving the other parts unaffected.

The primary sites for chemical modification on this compound include the nucleophilic amino group, the halogen-substituted carbon atoms, and the electron-rich aromatic ring itself. The inherent differences in the reactivity of these sites allow for controlled derivatization.

Reactivity of the Amino Group: The amino (-NH₂) group is a primary nucleophile and is often the most reactive site for functionalization. It can readily participate in a variety of reactions, including acylation, alkylation, and condensation. For instance, the amino group can react with acyl chlorides or anhydrides to form amides. This reactivity is foundational in the synthesis of more complex structures, such as quinazolinones, which are significant in medicinal chemistry. In a related synthesis, various substituted anilines are reacted with other reagents to form 2-aminoquinazolin-4(3H)-one derivatives. nih.govmdpi.com The electronic properties of the aniline, influenced by substituents like chloro and fluoro groups, can affect the reaction rates and yields.

Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene ring are susceptible to displacement by strong nucleophiles, a reaction known as nucleophilic aromatic substitution (SNAᵣ). Research has shown that in polyhalogenated aromatic systems, fluorine atoms can be selectively replaced in the presence of other halogens like bromine or chlorine. vanderbilt.edu For example, thiolate anions have been reported to selectively displace fluorine atoms over bromine atoms on a benzene ring. vanderbilt.edu This chemoselectivity is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus a prime target for nucleophilic attack. This strategy allows for the introduction of sulfur-containing moieties onto the aromatic core.

The following table summarizes various chemo- and regioselective functionalization strategies applicable to or demonstrated on compounds closely related to this compound.

| Reactant | Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Product Class |

| 3,5-Difluoroaniline | Electrophilic Iodination | Iodine monochloride (ICl) | C4 | 4-Iodo-3,5-difluoroaniline |

| 4-Iodo-3,5-difluoroaniline | Electrophilic Bromination | N-Bromosuccinimide (NBS) | C2, C6 | 2,6-Dibromo-4-iodo-3,5-difluoroaniline |

| 3,5-Difluoroaniline | Cyclization/Condensation | N-Cyanamides, Chlorotrimethylsilane, NaOH | N1 (Amino group) | 2-Aminoquinazolin-4(3H)-one derivatives |

| Polyhalobenzenes | Nucleophilic Thiolation | 1-Propanethiolate anion | C-F positions | Thioether derivatives |

Spectroscopic Characterization Methodologies and Analysis

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Specific FT-IR absorption frequencies and their corresponding vibrational modes for 3-Chloro-2,5-difluoroaniline are not available in the searched resources.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Specific FT-Raman shifts and their interpretations for this compound are not available in the searched resources.

Vibrational Mode Assignment and Interpretation

A detailed assignment and interpretation of vibrational modes for this compound, which would typically correlate observed FT-IR and FT-Raman frequencies to specific molecular motions (e.g., N-H stretching, C-F stretching, C-Cl stretching, aromatic ring vibrations), cannot be provided without the primary experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopic Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound are not documented in the available literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Specific chemical shifts (δ) for the carbon atoms of this compound are not documented in the available literature.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope. huji.ac.ilwikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the two magnetically non-equivalent fluorine atoms at the C2 and C5 positions of the benzene (B151609) ring.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the other substituents—the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) group. Each signal is anticipated to appear as a doublet of doublets. The primary splitting would arise from the four-bond (⁴JFF) coupling between the two fluorine nuclei (meta-coupling). Further splitting of each signal would be caused by coupling to adjacent aromatic protons: the F2 signal would couple with the H4 proton (³JHF, ortho-coupling), and the F5 signal would couple with the H4 and H6 protons (³JHF ortho- and ⁴JHF meta-coupling, respectively). The typical range for chemical shifts of fluorine atoms attached to an aromatic ring is between +80 to +170 ppm relative to CFCl₃. ucsb.edu

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| F at C2 | -120 to -140 | Doublet of Doublets (dd) | ⁴JF2-F5 (meta), ³JF2-H4 (ortho) |

| F at C5 | -110 to -130 | Doublet of Doublets (dd) | ⁴JF2-F5 (meta), ³JF5-H4 (ortho), ⁴JF5-H6 (meta) |

Note: Predicted values are based on typical substituent effects and coupling constants observed in analogous fluorinated aromatic compounds. slideshare.netresearchgate.net

Two-Dimensional NMR Techniques for Structural Elucidation

HSQC Analysis : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu For this compound, this experiment would show distinct cross-peaks connecting the proton signal for H4 to the carbon signal for C4, and the proton signal for H6 to the carbon signal for C6, thus unambiguously assigning these specific C-H units.

HMBC Analysis : The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is crucial for mapping the complete carbon skeleton and the placement of substituents. columbia.edunih.gov Key correlations would establish the connectivity of the entire molecule. For instance, the proton at H4 would show long-range correlations to the carbons C2, C3, C5, and C6. Similarly, the proton at H6 would exhibit correlations to C1, C2, C4, and C5. These correlations provide definitive proof of the substitution pattern on the aromatic ring.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei (Proton) | Correlating Nuclei (Carbon) | Information Gained |

| HSQC | H4 | C4 | Confirms the direct C4-H4 bond. |

| H6 | C6 | Confirms the direct C6-H6 bond. | |

| HMBC | H4 | C2, C3, C5, C6 | Establishes the connectivity of H4 to adjacent and meta-positioned carbons, confirming substituent placement. |

| H6 | C1, C2, C4, C5 | Establishes the connectivity of H6, confirming the positions of the amino group and fluorine/chlorine atoms. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aniline (B41778) chromophore. The benzene ring conjugated with the amino group's lone pair of electrons gives rise to characteristic absorption bands. The presence of halogen substituents (chloro and fluoro) can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted aniline. These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, are dependent on the electronic interplay between the amino group and the halogens. Typically, halogenated anilines exhibit strong absorption bands in the UV region between 200 and 350 nm.

Mass Spectrometric (MS) Methodologies for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₄ClF₂N), the calculated exact mass is 163.0000 u.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two peaks for the molecular ion: M⁺ at m/z 163 and an M+2 peak at m/z 165, with a relative intensity ratio of approximately 3:1. This pattern is definitive confirmation of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for halogenated aromatic amines. Plausible fragmentation includes the initial loss of the chlorine atom or the elimination of a neutral molecule like HCN.

Table 3: Predicted Mass Spectrometric Fragments for this compound

| m/z (for ³⁵Cl) | Ion/Fragment Formula | Description |

| 163 / 165 | [C₆H₄ClF₂N]⁺˙ | Molecular ion (M⁺˙) showing the characteristic 3:1 isotopic pattern for Cl. |

| 128 | [C₆H₄F₂N]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |

| 101 | [C₅H₃F₂]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the [M-Cl]⁺ fragment. |

X-ray Crystallographic Analysis of this compound Derivatives

While obtaining a single crystal of this compound itself may be challenging, its derivatives, such as Schiff bases or amides, are often more amenable to crystallization. nih.govscienceopen.com Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as detailed insights into intermolecular interactions that govern the crystal packing. nih.gov

Furthermore, the analysis would reveal the supramolecular architecture, detailing how molecules are arranged in the solid state. Intermolecular interactions such as N-H···O or O-H···N hydrogen bonds (in amides or certain Schiff bases), C-H···F interactions, and π-π stacking between aromatic rings are critical in stabilizing the crystal lattice. nih.gov

Table 4: Representative Crystallographic Parameters for a Schiff Base Derivative of a Halogenated Aniline

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal. |

| C-Cl Bond Length (Å) | ~1.74 Å | Confirms the presence and position of the chloro substituent. |

| C-F Bond Length (Å) | ~1.35 Å | Confirms the presence and position of the fluoro substituents. |

| Dihedral Angle (Aniline Ring vs. Imine) | 5-20° | Indicates the degree of twist from planarity, affecting conjugation and molecular packing. |

| Hydrogen Bonding | N-H···X or O-H···N (X = acceptor atom) | Key directional forces that guide the formation of chains, sheets, or 3D networks in the crystal. nih.gov |

| π-π Stacking Distance (Å) | 3.4 - 3.8 Å | Indicates stabilizing interactions between parallel aromatic rings of adjacent molecules. |

Note: Values are based on data from analogous structures, such as (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol and similar compounds. nih.gov

Computational and Theoretical Investigations of 3 Chloro 2,5 Difluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural, electronic, and spectroscopic properties of molecules. researchgate.netsemanticscholar.org By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying complex organic molecules like 3-Chloro-2,5-difluoroaniline. scispace.com Calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-311++G(d,p), to ensure reliable results. dergipark.org.tr

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. semanticscholar.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. DFT studies on substituted anilines have shown that the amino group (-NH₂) typically adopts a near-planar pyramidal form with respect to the phenyl ring. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative, based on typical values for similar halogenated anilines.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C-N | 1.405 | C-C-N | 120.5 |

| C-Cl | 1.740 | C-C-Cl | 121.0 |

| C2-F | 1.350 | C-C-F | 119.5 |

| C5-F | 1.352 | H-N-H | 113.0 |

| N-H | 1.010 | C-N-H | 115.0 |

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. youtube.com The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates that the molecule is more reactive. scispace.com DFT calculations allow for the determination of these energy values and the visualization of the orbital distributions. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO would be distributed across the aromatic ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative, based on typical values for similar halogenated anilines.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into intramolecular bonding and stabilization interactions. nih.gov This method examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. ijnc.ir The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound This table is illustrative, based on typical findings for similar halogenated anilines.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C1-C6) | 45.50 | n → π |

| LP(1) N | π(C2-C3) | 38.20 | n → π |

| LP(3) Cl | σ(C2-C3) | 2.15 | n → σ |

| LP(3) F | σ(C1-C2) | 3.50 | n → σ |

| π(C1-C6) | σ(C5-F) | 1.80 | π → σ |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green areas denote neutral potential. For this compound, the MEP map is expected to show a negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons, and also around the electronegative fluorine and chlorine atoms. unimi.it The hydrogen atoms of the amino group and the aromatic ring are expected to exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Computational methods can predict the vibrational spectra (FT-IR and Raman) of a molecule, which aids in the assignment of experimental spectral bands. researchgate.net DFT calculations typically compute harmonic frequencies, which are systematically higher than the experimental anharmonic frequencies. nih.gov To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). dergipark.org.trmdpi.com

For this compound, characteristic vibrational modes include the N-H stretching and bending of the amino group, C-N stretching, C-Cl stretching, C-F stretching, and various aromatic C-C stretching and C-H bending modes. Comparing the scaled theoretical wavenumbers with experimental FT-IR and Raman spectra allows for a detailed and reliable assignment of the fundamental vibrational modes. researchgate.netresearchgate.net

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound This table is illustrative, based on typical values for similar halogenated anilines. Experimental values are hypothetical.

| Vibrational Mode | Calculated (Harmonic) | Calculated (Scaled) | Experimental (FT-IR) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3610 | 3466 | 3470 |

| N-H Symmetric Stretch | 3505 | 3365 | 3375 |

| N-H Scissoring | 1645 | 1579 | 1585 |

| C-N Stretch | 1310 | 1258 | 1265 |

| C-F Stretch | 1280 | 1229 | 1235 |

| C-Cl Stretch | 750 | 720 | 725 |

Computational chemistry can also simulate Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. NMR chemical shifts (¹H, ¹³C, ¹⁹F) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. imist.mamdpi.com The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). researchgate.net These theoretical predictions are invaluable for interpreting and assigning complex experimental NMR spectra. nih.gov

UV-Vis absorption spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. scispace.comresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and help assign the nature of the electronic transitions (e.g., π → π* or n → π*). mdpi.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental spectra recorded in solution. dntb.gov.uadntb.gov.ua

Table 5: Predicted Spectroscopic Data for this compound This table is illustrative, based on typical calculation results for similar molecules.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Aromatic C-NH₂ | ~145 ppm |

| Aromatic C-Cl | ~130 ppm | |

| ¹⁹F NMR | Aromatic C-F | ~ -120 ppm |

| UV-Vis (TD-DFT) | λmax 1 | ~295 nm (π → π) |

| λmax 2 | ~250 nm (π → π) |

Non-Linear Optical (NLO) Properties Prediction

The prediction of Non-Linear Optical (NLO) properties for a molecule like this compound is rooted in quantum chemical calculations. These studies typically employ Density Functional Theory (DFT) to determine key NLO-related parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of these values, particularly the hyperpolarizability, indicates the NLO response of the molecule, which is crucial for applications in optoelectronics and photonic technologies.

For aniline derivatives, the NLO response is significantly influenced by intramolecular charge transfer (ICT) between electron-donating groups (like the amino group, -NH₂) and electron-accepting parts of the molecule, facilitated by a π-conjugated system. The presence and position of halogen atoms (chlorine and fluorine) can modulate the electronic properties and structural geometry, thereby tuning the NLO response. Theoretical calculations would typically be performed using a functional like B3LYP with a suitable basis set to accurately predict these properties.

Table 1: Predicted Non-Linear Optical Properties of Aromatic Amines (Note: This table is illustrative of typical data obtained from DFT calculations for aromatic amines. Specific values for this compound are not available.)

| Property | Symbol | Typical Calculated Value Range | Unit |

|---|---|---|---|

| Dipole Moment | μ | 1.5 - 4.0 | Debye |

| Average Polarizability | <α> | 10 - 25 x 10⁻²⁴ | esu |

Reactivity Descriptors and Global Chemical Properties

Computational chemistry provides powerful tools to predict the chemical reactivity of molecules through global reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental for this analysis.

From these energies, several key descriptors are calculated:

Energy Gap (ΔE): The difference between ELUMO and EHOMO, which is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's capacity to receive electrons.

Electronegativity (χ): The power of an atom to attract electrons, calculated as -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor, calculated as χ²/2η.

These descriptors for this compound would be determined using DFT calculations, providing a quantitative assessment of its stability and reactivity profile.

Table 2: Global Reactivity Descriptors (Note: This table illustrates the type of data generated from FMO analysis. Specific values for this compound are not available.)

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness | S = 1 / η | Reciprocal of hardness |

| Electronegativity | χ = -(ELUMO + EHOMO) / 2 | Electron-attracting power |

Quantum Chemical Studies on Intermolecular Interactions

In the solid state, molecules of this compound would interact via various intermolecular forces, with hydrogen bonding being particularly significant. The amino group (-NH₂) can act as a hydrogen bond donor, while the electronegative fluorine and chlorine atoms, as well as the nitrogen atom itself, can act as hydrogen bond acceptors.

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on properties like UV-Vis absorption spectra.

For this compound, studies would investigate how the wavelength of maximum absorption (λmax) shifts in solvents of varying polarity. These solvatochromic shifts are indicative of changes in the electronic distribution upon excitation and the nature of solute-solvent interactions. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating excited states and predicting electronic spectra in different solvent environments, providing insights into how intermolecular forces affect the energy gap between the ground and excited states.

Potential Energy Surface (PES) Scan for Conformational Stability

The conformational landscape of this compound is determined by the rotation around single bonds, primarily the C-N bond connecting the amino group to the phenyl ring. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation of specific dihedral angles.

By systematically rotating the C-C-N-H dihedral angle, a PES scan can identify the most stable conformation (global minimum) and other local minima, as well as the energy barriers for transition between them. This analysis reveals the preferred orientation of the amino group relative to the substituted ring. Such calculations are typically performed at a reliable level of theory (e.g., DFT or Møller-Plesset perturbation theory) to ensure the accuracy of the resulting energy profile, which is crucial for understanding the molecule's structural dynamics and reactivity.

Applications of 3 Chloro 2,5 Difluoroaniline As a Synthetic Intermediate

Precursor in Pharmaceutical Compound Synthesis

The unique arrangement of substituents on the aniline (B41778) ring of 3-Chloro-2,5-difluoroaniline provides a scaffold for the construction of complex pharmaceutical agents. Its functional groups allow for a variety of chemical transformations, positioning it as a key starting material for certain classes of therapeutic compounds.

Synthesis of Novel Heterocyclic Systems

While halogenated anilines are broadly utilized as precursors for synthesizing a wide array of heterocyclic compounds—structures that form the core of many pharmaceuticals—specific examples detailing the use of this compound for the creation of novel heterocyclic systems are not widely documented in publicly available scientific literature. The inherent reactivity of the aniline amine group with various difunctional reagents theoretically allows for its use in cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

Development of Substituted Anilide Derivatives

The amino group of this compound can readily undergo acylation reactions with carboxylic acids or their derivatives to form substituted anilides. This class of compounds is significant in medicinal chemistry. However, specific research focusing on the synthesis of pharmaceutically active anilide derivatives directly from this compound is not extensively detailed in the reviewed literature.

Intermediate for 3-quinolinecarboxylic Acid Drugs

A significant application for compounds with a 3-chloro-2,5-difluoro substitution pattern is in the synthesis of potent antimicrobial agents, specifically those belonging to the 3-quinolinecarboxylic acid class. Research has demonstrated a practical synthetic pathway for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for these drugs. This intermediate shares the critical chloro-difluoro aromatic substitution pattern with this compound, suggesting the aniline is a highly relevant potential precursor in this field.

The established synthesis starts from 2,4-difluoro-3-chlorobenzoic acid and proceeds through several steps to yield the target hydroxybenzoic acid, which is a direct precursor for building the quinoline (B57606) core.

Table 1: Synthesis of a Key Intermediate for 3-Quinolinecarboxylic Acid Drugs

| Step | Starting Material | Reagents and Conditions | Product | Overall Yield |

|---|---|---|---|---|

| 1-5 | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Esterification, Reduction, Diazotization, Hydrolysis | 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | 70% |

Building Block for Biologically Active Molecules

The combination of chloro, fluoro, and amino functional groups on a benzene (B151609) ring makes this compound a versatile building block for introducing a specifically substituted phenyl moiety into larger molecules. The fluorine atoms can enhance biological activity and improve pharmacokinetic profiles, while the amino group serves as a primary point for synthetic elaboration. Despite this potential, specific, documented pathways showing its incorporation into a diverse range of biologically active molecules are limited in the available literature.

Intermediate in Agrochemical Development

Fluorinated aromatic compounds are a cornerstone of the modern agrochemical industry, contributing to the development of effective pesticides and herbicides. The specific electronic and steric properties imparted by fluorine and chlorine atoms can lead to enhanced efficacy and target specificity.

Synthesis of Pesticides and Herbicides

Although the broader class of fluoroanilines is crucial in creating new agrochemicals, specific research or patents explicitly identifying this compound as a direct intermediate in the synthesis of commercial or developmental pesticides and herbicides are not prominently featured in the scientific and patent literature reviewed.

Role in Material Science and Polymer Chemistry Research

Fluorinated anilines are valuable monomers in the field of polymer chemistry for creating high-performance polymers. chemimpex.com The inclusion of fluorine atoms in a polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and dielectric performance. Research has demonstrated that fluorinated polyanilines, for instance, exhibit superior properties compared to their non-fluorinated counterparts. researchgate.net While specific polymerization schemes starting from this compound are not widely detailed, its structure makes it a candidate for incorporation into specialty polymers. The amine group allows for polymerization, while the chloro- and difluoro-substituents would be expected to impart increased stability and resistance to the resulting polymer matrix. chemimpex.com

This compound serves as a versatile building block in the synthesis of more complex molecules and specialty chemicals. Its utility stems from the reactivity of the amine group, which can readily undergo reactions such as acylation, alkylation, and diazotization, allowing it to be integrated into larger molecular scaffolds. ossila.com The specific arrangement of halogen atoms on the aromatic ring influences the reactivity and properties of the final products, contributing to factors like improved stability and bioavailability in active pharmaceutical ingredients (APIs). chemimpex.com Analogous compounds, such as 3-chloro-5-fluoroaniline, are used to synthesize APIs for antiviral and anti-inflammatory treatments, highlighting the role of such halogenated anilines as foundational intermediates in medicinal chemistry and drug discovery. ossila.com

Structure-Activity Relationship (SAR) Studies in Derived Compounds

The chlorine and fluorine atoms on the this compound ring are critical determinants of the biological activity of any derivative synthesized from it. Halogen substituents profoundly impact a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and target-binding affinity. researchgate.netsci-hub.st Structure-activity relationship (SAR) studies of derived compounds focus on understanding how these specific substitutions modulate the bioactivity profile. nih.govmdpi.com

The key effects of the halogen substituents in derivatives of this compound include:

Lipophilicity: Aromatic fluorination and chlorination consistently increase a molecule's lipophilicity (fat solubility). sci-hub.st This can enhance its ability to cross biological membranes, such as the blood-brain barrier or cell walls, but can also affect solubility and metabolic pathways.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. researchgate.netnih.gov This can block sites of metabolism, increasing the half-life and bioavailability of a drug candidate.

Electronic Effects: Fluorine and chlorine are highly electronegative, acting as strong electron-withdrawing groups. This influences the acidity and basicity of the nearby amine group, which can be critical for the molecule's interaction with its biological target. researchgate.netsci-hub.st

Binding Interactions: The halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, with biological targets like proteins and enzymes. These interactions can significantly alter the binding affinity and selectivity of a compound.

Table 1: Influence of Halogen Substituents on Physicochemical Properties Relevant to Bioactivity

| Property | Effect of Fluorine Substitution | Effect of Chlorine Substitution | Impact on Bioactivity Profile |

|---|---|---|---|

| Lipophilicity | Increases | Increases | Affects membrane permeability, absorption, and distribution. sci-hub.st |

| Metabolic Stability | Significantly increases due to strong C-F bond | Can increase stability but is more susceptible to metabolism than fluorine | Enhances bioavailability and prolongs the duration of action. researchgate.net |

| Acidity/Basicity | Decreases basicity of the amine group | Decreases basicity of the amine group | Modifies ionization state at physiological pH, affecting solubility and target binding. sci-hub.st |

| Target Binding | Can form hydrogen bonds and halogen bonds | Can form halogen bonds | Alters binding affinity and selectivity for the target receptor or enzyme. |

In modern drug discovery and agrochemical development, this compound can serve as a foundational scaffold for the design and synthesis of novel bioactive compounds. mdpi.commdpi.com Researchers often create a "library" of chemical analogs by systematically modifying a core structure to explore its interactions with a specific biological target. nih.govnih.gov

The process typically involves:

Scaffold Selection: A core structure like this compound is chosen for its known or hypothesized potential.

Analog Synthesis: The amine group of the aniline is used as a chemical handle to attach a diverse range of other molecular fragments, creating a series of related but distinct compounds (analogs). nih.govmdpi.com

Biological Screening: The synthesized analogs are tested in vitro against a biological target, such as a specific enzyme, receptor, or cell line, to measure their activity (e.g., inhibition or activation). mdpi.commalariaworld.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Amino-6-bromocoumarin |

| 3-Aminocoumarin |

| This compound |

| 3-Chloro-5-fluoroaniline |

| 3,5-dichloro-2,4-difluoroaniline |

| 3-Nitrocoumarin |

| 6-Bromo-3-nitrocoumarin |

| Acetone |

| Acetonitrile |

| Ammonium (B1175870) acetate |

| Benzil |

| Chloroacetyl chloride |

| Diethyl ammonium hydrogen sulfate |

| Ethyl nitroacetate |

| Iodine |

| L-proline |

| PCl₃ |

| Pyrifluron |

| Salicylaldehyde |

| SnCl₂ |

| Sulfanilamide |

| Teflubenzuron |

Advanced Methodologies in 3 Chloro 2,5 Difluoroaniline Research

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. uc.pt By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. uc.ptnih.gov Many pharmaceutical companies have adopted this technology for key steps in the manufacture of Active Pharmaceutical Ingredients (APIs). nih.gov

While specific literature on the continuous flow synthesis of 3-Chloro-2,5-difluoroaniline is not extensively detailed, the principles are readily applicable to its known synthetic routes, such as the reduction of a corresponding nitroaromatic precursor. In a hypothetical flow setup, a solution of the precursor (e.g., 1-chloro-2,5-difluoro-3-nitrobenzene) could be mixed with a hydrogen source in a continuous stream and passed through a heated reactor column packed with a heterogeneous catalyst (a packed bed reactor). semanticscholar.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times compared to batch methods. nih.govsemanticscholar.org The modular nature of flow systems also allows for the integration of in-line purification and subsequent reaction steps, creating a streamlined, multi-step synthesis process. uc.pt